11h-Benz[bc]aceanthrylene
Overview
Description
11H-Benz[bc]aceanthrylene is an organic compound with the chemical formula C19H12. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is known for its complex structure, which includes multiple fused benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Benz[bc]aceanthrylene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclodehydrogenation of phenanthrene derivatives. This process often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the fused ring structure .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. when required, it can be produced through large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 11H-Benz[bc]aceanthrylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions
Major Products Formed:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
11H-Benz[bc]aceanthrylene has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Studied for its potential carcinogenic properties and its role in the development of cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 11H-Benz[bc]aceanthrylene involves its interaction with cellular components, particularly DNA. It can form adducts with DNA, leading to mutations and potentially causing carcinogenesis. The compound’s planar structure allows it to intercalate between DNA bases, disrupting normal cellular processes and leading to adverse biological effects .
Comparison with Similar Compounds
- Benzo[a]pyrene
- Chrysene
- Phenanthrene
Comparison: 11H-Benz[bc]aceanthrylene is unique due to its specific ring structure and the positions of its fused benzene rings. Compared to benzo[a]pyrene and chrysene, it has a different arrangement of rings, which affects its chemical reactivity and biological activity.
Properties
IUPAC Name |
pentacyclo[14.2.1.02,7.09,18.012,17]nonadeca-1(18),2,4,6,8,10,12(17),13,15-nonaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12/c1-2-7-16-13(4-1)10-15-9-8-12-5-3-6-14-11-17(16)19(15)18(12)14/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLKDBSYQYEZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C4=C1C5=CC=CC=C5C=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174042 | |
Record name | 11H-Benz(bc)aceanthrylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202-94-8 | |
Record name | 11H-Benz[bc]aceanthrylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11H-Benz(bc)aceanthrylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000202948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11H-Benz(bc)aceanthrylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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